molecular formula C17H13BrN4O2S B294374 3-(2-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294374
M. Wt: 417.3 g/mol
InChI Key: LWUODYAVMRRPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiadiazole derivatives and has shown promising results in scientific research studies.

Scientific Research Applications

3-(2-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various scientific research fields. It has been reported to possess anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, it has been investigated for its use in the development of new materials for optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
3-(2-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been reported to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. Furthermore, it has been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high purity and good yield. It is also relatively easy to synthesize compared to other compounds. However, one of the limitations is its potential toxicity, which can affect the results of the experiments.

Future Directions

There are several future directions for the research on 3-(2-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new derivatives with improved properties. Another area of interest is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, it can be studied for its potential use in the development of new materials for energy storage and conversion.

Synthesis Methods

The synthesis method of 3-(2-Bromophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction between 2-bromoaniline and 3,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. This method has been reported to yield a high purity product with a good yield.

properties

Molecular Formula

C17H13BrN4O2S

Molecular Weight

417.3 g/mol

IUPAC Name

3-(2-bromophenyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13BrN4O2S/c1-23-13-8-7-10(9-14(13)24-2)16-21-22-15(19-20-17(22)25-16)11-5-3-4-6-12(11)18/h3-9H,1-2H3

InChI Key

LWUODYAVMRRPTL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br)OC

Origin of Product

United States

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